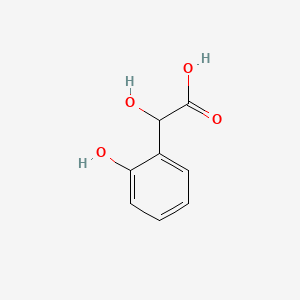

2-Hydroxy-2-(2-hydroxyphenyl)acetic acid

描述

Overview of α-Hydroxyphenylacetic Acid Derivatives in Chemical Research

Alpha-hydroxyphenylacetic acid derivatives, with mandelic acid (2-hydroxy-2-phenylacetic acid) as the parent compound, are a significant class of molecules in various scientific fields. nih.gov Mandelic acid itself is a white, crystalline solid and a useful precursor in the synthesis of numerous drugs. wikipedia.org Due to the presence of a chiral center, these derivatives exist as different enantiomers, a property that is fundamental to their application in the pharmaceutical industry. nih.gov

These compounds are utilized as reactants in the production of semi-synthetic penicillins and cephalosporins, as well as in the development of agents for treating obesity and tumors. nih.gov Their utility also extends to skincare, where they function as chemical peeling agents, similar to other alpha-hydroxy acids (AHAs). wikipedia.orgmedicalnewstoday.com The antibacterial properties of mandelic acid have been historically leveraged in treating urinary tract infections. wikipedia.org

Research has also explored the antioxidant potential of mandelic acid and its derivatives. nih.gov Furthermore, the stereoselective synthesis of these compounds is an active area of research, aiming to produce specific enantiomers required for targeted biological activity. researchgate.net

Importance of the 2-Hydroxyphenyl Moiety in Organic Synthesis and Biochemistry

The 2-hydroxyphenyl (or ortho-hydroxyphenyl) group is a crucial structural motif in organic chemistry that imparts specific properties to a molecule. kajay-remedies.com This functional group consists of a phenyl ring with a hydroxyl group attached. wikipedia.org The presence of both a hydroxyl group and a phenyl ring allows for a variety of chemical transformations, making it a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. kajay-remedies.com

The hydroxyl group is polar and capable of forming hydrogen bonds, which can influence the solubility and boiling point of a compound. wikipedia.org In a biological context, the 2-hydroxyphenyl moiety is found in various metabolites. For instance, (2-hydroxyphenyl)acetic acid is a known human and mouse metabolite derived from phenylalanine. nih.govebi.ac.uk Its presence in urine has been associated with metabolic disorders like phenylketonuria. nih.govebi.ac.uk

The position of the hydroxyl group on the phenyl ring is critical. For example, the ortho hydroxy-amino group has been studied for its potential to enhance the antioxidant properties of molecules. nih.gov The 2-hydroxyphenyl group can also act as a ligand, forming complexes with metal ions, a property explored in the development of new catalysts and materials. mdpi.com

Research Trajectories and Gaps in Understanding 2-Hydroxy-2-(2-hydroxyphenyl)acetic acid

While the broader class of α-hydroxyphenylacetic acids is well-studied, specific research on this compound is less extensive. Much of the available information is contextual, derived from studies on related compounds.

Current Research Focus:

Metabolic Studies: The related compound, o-hydroxymandelic acid, has been identified in human urine, suggesting its involvement in metabolic pathways. oup.com Research into the metabolism of similar compounds, like the synthesis of a metabolite of the designer drug 5-APB from 2-hydroxyphenylacetic acid, indicates the biochemical relevance of this structural framework. unl.pt

Degradation Pathways: In microorganisms like Pseudomonas convexa, the degradation of DL-mandelic acid has been shown to proceed through a pathway involving 4-hydroxymandelic acid, a positional isomer of the title compound. nih.gov This suggests potential for enzymatic or microbial degradation pathways for this compound that have yet to be explored.

Identified Gaps in Understanding:

Synthesis and Characterization: While the basic properties are available in chemical databases, detailed studies on the synthesis, spectroscopic characterization, and reactivity of this compound are not widely published.

Biological Activity: There is a significant lack of research into the specific biological activities of this compound. Unlike its para-isomer (4-hydroxymandelic acid), whose derivatives have been investigated for antimicrobial and antioxidant properties, the biological potential of this compound remains largely unknown.

Pharmacological Potential: Given that many mandelic acid derivatives have pharmaceutical applications, the potential of this compound as a therapeutic agent or as a building block for new drugs is an unexplored area. Its structural similarity to other bioactive compounds suggests that it could be a candidate for such investigations.

Future research should aim to fill these gaps, starting with the development of efficient synthetic routes to obtain the pure compound. This would enable a thorough investigation of its chemical properties and a systematic evaluation of its biological and pharmacological potential.

Established Synthetic Pathways for α-Hydroxyphenylacetic Acid Scaffolds

The α-hydroxyphenylacetic acid core, also known as mandelic acid, is a prevalent structure in organic chemistry. Several synthetic routes have been established for this class of compounds, which can be adapted for the synthesis of the specifically substituted this compound.

The α-carbon of this compound is a stereocenter, making enantioselective synthesis a key consideration. A highly effective method for the stereoselective synthesis of optically active 2-hydroxymandelic acids involves the diastereoselective hydroxyalkylation of phenols with chiral glyoxylates. nih.gov This approach can yield the desired products in enantiomerically pure form following hydrolysis. nih.gov The reaction's stereocontrol is believed to be governed by chelation, as evidenced by crystal structure determination of related titanium phenoxide complexes. nih.gov

Other strategies for achieving stereoselectivity in mandelic acid derivatives include the use of chiral auxiliaries, asymmetric catalysis, and enzymatic resolutions. For instance, asymmetric hydrogenation of precursor phenylglyoxylic acid esters using chiral catalysts is a viable route. scispace.com

| Approach | Description | Key Features |

|---|---|---|

| Diastereoselective Hydroxyalkylation | Reaction of a phenol (B47542) with a chiral glyoxylate, followed by hydrolysis. | High diastereoselectivity; yields enantiomerically pure products. nih.gov |

| Asymmetric Hydrogenation | Catalytic hydrogenation of a prochiral keto-acid or keto-ester using a chiral catalyst (e.g., Ru-BINAP complexes). | Direct method to establish the chiral center with high enantiomeric excess (ee). scispace.com |

| Chiral Auxiliaries | Covalent attachment of a chiral molecule to the substrate to direct a stereoselective reaction, followed by removal of the auxiliary. | Well-established but requires additional synthetic steps for attachment and removal. |

| Enzymatic Resolution | Use of enzymes (e.g., lipases) to selectively react with one enantiomer of a racemic mixture, allowing for separation. | High enantioselectivity under mild conditions; often used for industrial-scale production. |

A classic and direct total synthesis strategy for α-hydroxyphenylacetic acid scaffolds is through the cyanohydrin pathway. vedantu.comvedantu.com This method is readily applicable to the synthesis of this compound, starting from the commercially available 2-hydroxybenzaldehyde.

The synthesis proceeds in two main steps:

Cyanohydrin Formation : 2-hydroxybenzaldehyde undergoes a nucleophilic addition reaction with a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN), to form the corresponding cyanohydrin intermediate, 2-hydroxy-2-(2-hydroxyphenyl)acetonitrile. vedantu.comwikipedia.orgchemistrysteps.com This reaction establishes the α-hydroxy nitrile structure.

Hydrolysis : The nitrile group of the cyanohydrin intermediate is then hydrolyzed under acidic conditions (e.g., using HCl or H₂SO₄) to the carboxylic acid. vedantu.comyoutube.com This step converts the nitrile into the final carboxylic acid moiety, yielding this compound.

This synthetic route is advantageous due to the availability of starting materials and the reliability of the reactions involved.

Derivatization Reactions and Functional Group Transformations

The presence of three distinct functional groups—a phenolic hydroxyl, an alcoholic hydroxyl, and a carboxylic acid—makes this compound a versatile substrate for chemical derivatization.

Both the alcoholic and phenolic hydroxyl groups, as well as the carboxylic acid, can undergo esterification. The chemoselectivity of these reactions depends on the chosen conditions.

Carboxylic Acid Esterification : The carboxylic acid can be selectively esterified under acidic conditions with an alcohol (Fischer-Speier esterification). For phenolic carboxylic acids, care must be taken to avoid simultaneous etherification of the phenol group. google.com

Hydroxyl Group Esterification (Acetylation) : The hydroxyl groups can be acylated to form esters (e.g., acetates). This is often done for analytical purposes, such as preparing derivatives for gas chromatography. nih.gov

Selective Reactions : The Mitsunobu reaction has been shown to be effective for the chemoselective esterification of phenolic acids with alcohols, potentially allowing for differentiation between the alcoholic and phenolic hydroxyls. researchgate.net Etherification of the hydroxyl groups can also be achieved using standard methods, such as the Williamson ether synthesis, though selectivity can be a challenge.

| Reaction | Reagents & Conditions | Functional Group Targeted |

|---|---|---|

| Fischer Esterification | Alcohol (e.g., Methanol (B129727), Ethanol), Acid Catalyst (e.g., H₂SO₄), Heat | Carboxylic Acid |

| Acylation | Acid Anhydride (B1165640) (e.g., Acetic Anhydride) or Acyl Chloride, Base (e.g., Pyridine) | Alcoholic and Phenolic Hydroxyls |

| Mitsunobu Reaction | Alcohol, Triphenylphosphine (TPP), Diisopropyl azodicarboxylate (DIAD) | Can be chemoselective for the alcoholic hydroxyl over the phenolic hydroxyl. researchgate.net |

| Williamson Ether Synthesis | Base (e.g., NaH), Alkyl Halide (e.g., CH₃I) | Alcoholic and Phenolic Hydroxyls |

The carboxylic acid group can be readily converted to an amide via reaction with an amine. This transformation typically requires the use of a coupling reagent to activate the carboxylic acid. nih.gov A wide array of modern peptide coupling reagents can facilitate this reaction efficiently, minimizing side reactions and preserving stereochemical integrity if a chiral starting material is used. researchgate.net

Commonly used coupling reagents include carbodiimides like Dicyclohexylcarbodiimide (DCC) and aminium/uronium or phosphonium salts such as HBTU, HATU, and PyBOP. peptide.com These reagents convert the carboxylic acid into a more reactive species (e.g., an active ester) in situ, which is then readily attacked by the amine nucleophile to form the amide bond.

| Coupling Reagent | Abbreviation | Class | Key Features |

|---|---|---|---|

| Dicyclohexylcarbodiimide | DCC | Carbodiimide | Common and inexpensive; byproduct (DCU) is insoluble. peptide.com |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Aminium/Uronium Salt | Efficient, fast reactions with low racemization, especially with HOBt additive. |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Aminium/Uronium Salt | Generates highly reactive OAt esters; very efficient for difficult couplings. |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Phosphonium Salt | One of the first commercially available phosphonium salts. |

| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium Salt | Generates OBt esters; widely used in peptide synthesis. |

The phenyl ring of this compound can be functionalized through electrophilic aromatic substitution (EAS). wikipedia.org The regiochemical outcome of these reactions is directed by the existing substituents: the hydroxyl group (-OH) and the α-hydroxy-acetic acid side chain (-CH(OH)COOH). Both are considered ortho-, para-directing and activating groups, meaning they will direct incoming electrophiles to the positions ortho and para relative to themselves and increase the ring's reactivity compared to benzene. wikipedia.orguci.edu

Given the ortho position is already occupied by the hydroxyl group, substitution would be expected to occur at the positions ortho and para to this group (C4 and C6) and ortho and para to the side chain (C3 and C5, though C3 is less likely due to steric hindrance). The strong activating nature of the -OH group will likely dominate, directing substitution primarily to the C4 and C6 positions.

Halogenation : Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃) can introduce a halogen atom onto the ring. masterorganicchemistry.com Palladium-catalyzed C-H iodination has also been successfully applied to mandelic acid scaffolds. acs.org

Nitration : Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) onto the ring. masterorganicchemistry.com

Sulfonylation : Reaction with fuming sulfuric acid (H₂SO₄/SO₃) results in the addition of a sulfonic acid group (-SO₃H). wikipedia.org

| Reaction | Typical Reagents | Electrophile | Expected Major Products (Substituent Position) |

|---|---|---|---|

| Bromination | Br₂, FeBr₃ | Br⁺ | 4-bromo and/or 6-bromo derivatives |

| Chlorination | Cl₂, AlCl₃ | Cl⁺ | 4-chloro and/or 6-chloro derivatives |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 4-nitro and/or 6-nitro derivatives |

| Sulfonylation | Fuming H₂SO₄ (SO₃) | SO₃ | 4-sulfo and/or 6-sulfo derivatives |

An exploration into the synthesis of this compound and its related compounds reveals a landscape of intricate chemical reactions and evolving green chemistry applications. This article focuses on specific synthetic methodologies for related nitriles and examines the integration of green chemistry principles, such as catalytic strategies and atom economy, in the synthesis of the core structure.

Structure

3D Structure

属性

CAS 编号 |

1678-71-3 |

|---|---|

分子式 |

C8H8O4 |

分子量 |

168.15 g/mol |

IUPAC 名称 |

2-hydroxy-2-(2-hydroxyphenyl)acetic acid |

InChI |

InChI=1S/C8H8O4/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7,9-10H,(H,11,12) |

InChI 键 |

TWLSOWAQVSIFIF-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(C(=O)O)O)O |

规范 SMILES |

C1=CC=C(C(=C1)C(C(=O)O)O)O |

同义词 |

2-hydroxymandelic acid ortho-hydroxymandelic acid |

产品来源 |

United States |

Spectroscopic Characterization and Structural Elucidation of 2 Hydroxy 2 2 Hydroxyphenyl Acetic Acid

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR spectroscopy serves as a powerful, non-destructive tool for the detailed structural analysis of 2-Hydroxy-2-(2-hydroxyphenyl)acetic acid in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of proton and carbon signals, elucidation of through-bond and through-space connectivities, and investigation of dynamic processes.

High-Resolution 1H and 13C NMR Analysis for Full Assignment

The complete assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra is the first step in the structural characterization of this compound. While specific experimental data for this compound is not widely available in public databases, predicted chemical shifts provide a basis for its spectral interpretation. For comparison, experimental data for the closely related compound 3-Hydroxymandelic acid in water (pH 7.0) at 600 MHz shows proton signals at δ 4.93, 6.87, 6.92, 6.98, and 7.29 ppm. nih.gov

Predicted ¹H NMR Chemical Shifts for this compound:

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton at the chiral center (Cα), and the exchangeable protons of the hydroxyl and carboxylic acid groups. The aromatic protons would likely appear as a complex multiplet in the range of δ 6.8-7.4 ppm, with their specific shifts and coupling patterns determined by the ortho, meta, and para relationships. The methine proton (Hα) is anticipated to be a singlet, shifted downfield due to the adjacent hydroxyl and carboxyl groups. The chemical shifts of the -OH and -COOH protons are highly dependent on the solvent, concentration, and temperature.

Predicted ¹³C NMR Chemical Shifts for this compound:

The ¹³C NMR spectrum will provide information on all unique carbon environments within the molecule. The carbonyl carbon of the carboxylic acid is expected at the most downfield position, typically in the range of δ 170-180 ppm. The aromatic carbons will resonate in the δ 115-160 ppm region, with the carbon bearing the phenolic hydroxyl group (C-2') appearing at a higher chemical shift. The carbon of the chiral center (Cα) is expected to be in the δ 70-80 ppm range.

Interactive Data Table: Predicted NMR Data for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C1' | - | ~125-130 |

| C2' | - | ~150-155 |

| C3' | ~6.8-7.0 | ~115-120 |

| C4' | ~7.1-7.3 | ~128-132 |

| C5' | ~6.8-7.0 | ~118-122 |

| C6' | ~7.1-7.3 | ~120-125 |

| Cα | ~5.0-5.5 | ~70-80 |

| C=O | - | ~170-180 |

| α-OH | Variable | - |

| Ar-OH | Variable | - |

| COOH | Variable | - |

Note: These are estimated chemical shift ranges and can vary based on experimental conditions.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are indispensable for confirming the structural assignments made from 1D NMR and for providing deeper insights into the molecule's connectivity and spatial arrangement.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY is crucial for assigning the connectivity within the aromatic ring by identifying adjacent protons. massbank.euyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). massbank.euyoutube.com This would definitively link the aromatic proton signals to their corresponding carbon signals and confirm the assignment of the methine proton (Hα) to its carbon (Cα). For the related 3-Hydroxymandelic acid, HSQC data shows correlations at (F2:F1) δ 4.93:77.39, 6.98:121.84, 7.29:132.77, 6.87:117.86, and 6.92:116.53 ppm. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (typically 2-3 bonds) ¹H-¹³C correlations. massbank.euyoutube.com This is particularly useful for identifying quaternary carbons, such as the carbonyl carbon and the aromatic carbons C1' and C2'. For instance, correlations would be expected from Hα to the carbonyl carbon and to the aromatic carbons C1' and C6'.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's three-dimensional structure and conformation. researchgate.net For this compound, NOESY could reveal through-space interactions between the methine proton (Hα) and the protons on the aromatic ring, helping to define the preferred orientation of the phenyl group relative to the acetic acid moiety.

Dynamic NMR Studies for Conformational Analysis

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For this compound (C₈H₈O₄), the calculated exact mass is 168.0423 Da. nih.gov HRMS analysis would be expected to yield a measured mass very close to this theoretical value, confirming the molecular formula. For instance, in a study of a related compound, 2-(5-(2-aminopropyl)-2-hydroxyphenyl)acetic acid, HRMS (ESI) was used to confirm its molecular formula with high accuracy. unl.pt

Interactive Data Table: HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass (Da) | Expected [M+H]⁺ (Da) | Expected [M-H]⁻ (Da) | Expected [M+Na]⁺ (Da) |

| C₈H₈O₄ | 168.0423 | 169.0496 | 167.0350 | 191.0315 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion (e.g., the [M+H]⁺ or [M-H]⁻ ion of the analyte) and its subsequent fragmentation to produce a series of daughter ions. The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure.

For this compound, characteristic fragmentation pathways in positive ion mode ([M+H]⁺) would likely involve:

Loss of water (H₂O): A neutral loss of 18 Da from the parent ion, arising from the elimination of one of the hydroxyl groups.

Loss of formic acid (HCOOH): A neutral loss of 46 Da, corresponding to the cleavage of the carboxylic acid group.

Decarboxylation: The loss of carbon dioxide (CO₂), a 44 Da neutral loss.

Cleavage of the Cα-C(aryl) bond: This would lead to fragments corresponding to the hydroxyphenyl moiety and the hydroxyacetic acid moiety.

In negative ion mode ([M-H]⁻), fragmentation would also be expected to involve losses of water and carbon dioxide. Analysis of the fragmentation of related hydroxylated aromatic carboxylic acids can provide further insight into the expected fragmentation pathways.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

The analysis of this compound, also known as o-hydroxymandelic acid, by mass spectrometry provides critical information regarding its molecular weight and structure. Due to its polarity and low volatility, Liquid Chromatography-Mass Spectrometry (LC-MS) is an exceptionally well-suited technique for its direct analysis. GC-MS analysis is also possible but would typically require prior derivatization to increase the analyte's volatility.

In LC-MS analysis, the compound is often ionized using electrospray ionization (ESI), in either positive or negative mode. In positive ion mode, the molecule can be detected as various adducts, most commonly the protonated molecule [M+H]⁺. In negative ion mode, it is detected as the deprotonated molecule [M-H]⁻. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition with high accuracy. unl.pt

The fragmentation of this compound under MS/MS conditions typically involves neutral losses from its functional groups. Common fragmentation pathways for α-hydroxy acids include the loss of water (H₂O) and the loss of formic acid (HCOOH) or a sequential loss of H₂O and carbon monoxide (CO). The predicted fragmentation resulting in an [M+H-H₂O]⁺ ion confirms the loss of a water molecule as a key pathway. uni.lu

Computational predictions provide insight into the expected mass-to-charge ratios (m/z) and collision cross-section (CCS) values, which are important parameters for compound identification. uni.lu

Table 1: Predicted LC-MS Parameters for this compound Adducts

| Adduct Type | Mass-to-Charge Ratio (m/z) | Predicted CCS (Ų) |

|---|---|---|

| [M-H]⁻ | 167.03497 | 132.2 |

| [M+H]⁺ | 169.04953 | 132.2 |

| [M+Na]⁺ | 191.03147 | 139.2 |

| [M+K]⁺ | 207.00541 | 137.4 |

| [M+H-H₂O]⁺ | 151.03951 | 127.2 |

| [M+HCOO]⁻ | 213.04045 | 151.6 |

Data sourced from computational predictions. uni.lu

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups within a molecule by analyzing its vibrational modes. The spectrum of this compound is characterized by distinct absorptions corresponding to its phenolic, alcoholic, and carboxylic acid moieties.

The most prominent feature in the IR spectrum is an exceptionally broad absorption trough spanning from approximately 2500 to 3600 cm⁻¹. This breadth is due to the overlapping stretching vibrations of the three different hydroxyl (-OH) groups (carboxylic acid, alcohol, and phenol), which are extensively involved in hydrogen bonding. chemguide.co.uk The C-H stretching vibrations of the aromatic ring typically appear in the 3000-3100 cm⁻¹ region.

Raman spectroscopy provides complementary information, especially for the symmetric vibrations of the carbon skeleton and the aromatic ring, which are often weak in the IR spectrum.

Table 2: Expected Principal Vibrational Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch (H-bonded) | Carboxylic acid, Alcohol, Phenol (B47542) | ~2500–3600 | Very Broad, Strong |

| C-H stretch | Aromatic | ~3000–3100 | Medium |

| C=O stretch | Carboxylic acid | ~1700–1730 | Strong, Sharp |

| C=C stretch | Aromatic ring | ~1450–1600 | Medium to Weak |

| C-O stretch | Acid, Alcohol, Phenol | ~1050–1250 | Medium |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. This technique provides unambiguous data on bond lengths, bond angles, and the conformation of the molecule. Furthermore, it reveals the details of intermolecular interactions, such as hydrogen bonding and packing, within the crystal lattice.

A review of published scientific literature indicates that a complete single-crystal X-ray diffraction structure for this compound has not been reported. However, based on its structure, it is expected that the compound would form an extensive network of intermolecular hydrogen bonds in the solid state. The carboxylic acid, alcoholic hydroxyl, and phenolic hydroxyl groups all serve as both hydrogen bond donors and acceptors, likely leading to a complex and stable crystalline architecture. Carboxylic acids frequently form centrosymmetric dimers through hydrogen bonding between their carboxyl groups.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Assignment

The alpha-carbon of this compound, which is bonded to a hydrogen atom, an alcoholic hydroxyl group, a carboxylic acid group, and a 2-hydroxyphenyl group, is a stereocenter. Consequently, the molecule is chiral and exists as a pair of enantiomers, (R) and (S).

Chiroptical spectroscopic methods, particularly Electronic Circular Dichroism (CD), are indispensable for determining the absolute configuration of these enantiomers. wikipedia.org CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.org The two enantiomers of a chiral compound will produce CD spectra that are mirror images of each other, exhibiting opposite signals known as Cotton effects. nih.gov

The assignment of the absolute configuration as either R or S is done according to the Cahn-Ingold-Prelog (CIP) priority rules. For this compound, the priorities of the groups attached to the chiral center are assigned as shown in Table 3.

Table 3: Cahn-Ingold-Prelog Priority Assignments for the Chiral Center

| Priority | Group | Reason for Assignment |

|---|---|---|

| 1 | -OH (alcoholic) | Highest atomic number (Oxygen) directly attached to the chiral center. |

| 2 | -C₆H₄OH (2-hydroxyphenyl) | Carbon atom is attached to other carbons. |

| 3 | -COOH (carboxylic acid) | Carbon atom is attached to oxygens. |

| 4 | -H | Lowest atomic number (Hydrogen) directly attached. |

Experimentally, the CD spectra of the enantiomers would be measured. Based on studies of similar chiral hydroxycarboxylic acids, such as mandelic acid, significant CD bands are expected in the far-UV region (around 210-230 nm). researchgate.net By comparing the sign of the observed Cotton effect to that predicted by theoretical calculations (e.g., time-dependent density functional theory) or by chemical correlation to a known standard, the absolute configuration of the enantiomer can be unequivocally assigned.

Theoretical and Computational Investigations of 2 Hydroxy 2 2 Hydroxyphenyl Acetic Acid

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for understanding the fundamental characteristics of molecules.

The electronic properties of a molecule are crucial in determining its reactivity and spectroscopic behavior. An analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential in this regard. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. tandfonline.com

For 2-Hydroxy-2-(2-hydroxyphenyl)acetic acid, the HOMO is expected to be localized primarily on the electron-rich hydroxyphenyl group, which can act as an electron donor. Conversely, the LUMO is anticipated to be centered on the carboxylic acid moiety, an electron-accepting group. This distribution facilitates intramolecular charge transfer from the hydroxyphenyl ring to the carboxylic acid group.

A hypothetical representation of the expected results from a DFT calculation at the B3LYP/6-31G(d,p) level of theory is provided in the table below.

| Parameter | Expected Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

These values indicate that a significant energy is required for electronic excitation, suggesting good stability of the molecule.

The presence of multiple single bonds in this compound allows for various spatial arrangements of its atoms, known as conformers. The most stable conformer is determined by the molecule's ability to minimize steric hindrance and maximize stabilizing interactions, such as intramolecular hydrogen bonds.

A significant feature of this compound is the potential for intramolecular hydrogen bonding between the hydroxyl group on the phenyl ring and the carboxylic acid group, as well as between the alpha-hydroxyl group and the carboxylic acid group. osti.govcapes.gov.br The formation of these hydrogen bonds can significantly influence the molecule's geometry and stability.

Computational studies can predict the relative energies of different conformers and the strength of the hydrogen bonds. The analysis of these interactions is crucial for understanding the molecule's preferred three-dimensional structure.

Theoretical calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data for structural validation. researchgate.netnih.gov

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated to aid in the interpretation of experimental NMR spectra. For instance, the protons of the phenyl ring are expected to appear in the aromatic region (around 7-8 ppm in ¹H NMR), while the carboxylic acid proton will be significantly downfield.

IR Spectroscopy: The vibrational frequencies in the Infrared (IR) spectrum can be predicted to identify the characteristic functional groups. Key vibrational modes would include the O-H stretching of the hydroxyl and carboxylic acid groups, the C=O stretching of the carbonyl group, and the C-C stretching of the aromatic ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths in the UV-Visible spectrum. The main absorption bands are expected to arise from π-π* transitions within the aromatic ring and n-π* transitions associated with the carbonyl group.

A table of predicted spectroscopic data is presented below:

| Spectroscopy | Predicted Parameter | Expected Value |

|---|---|---|

| ¹H NMR | Chemical Shift (ppm) - COOH | 10-12 |

| ¹³C NMR | Chemical Shift (ppm) - C=O | 170-180 |

| IR | Vibrational Frequency (cm⁻¹) - C=O Stretch | 1700-1750 |

| UV-Vis | Absorption Maximum (nm) - π-π* | ~280 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their flexibility and interactions with the environment.

Given its structure as a hydroxy-carboxylic acid, this compound has the potential to act as a ligand for various biological receptors, such as the hydroxy-carboxylic acid receptors (HCARs). nih.govnih.gov MD simulations can be a powerful tool to investigate the binding of this molecule to the active site of a receptor. These simulations can predict the binding affinity and the key interactions that stabilize the ligand-receptor complex, which is valuable information for drug design and discovery.

Reaction Mechanism Predictions and Transition State Analysis

While specific computational studies on the reaction mechanism of this compound are not extensively documented, its structure strongly suggests its formation via a pathway analogous to the benzoin (B196080) addition. The benzoin addition, or condensation, is a classic organic reaction that involves the coupling of two aldehydes to form an α-hydroxy ketone, known as an acyloin. wikipedia.org In the case of this compound, the parent aldehydes would be two molecules of 2-hydroxybenzaldehyde.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating complex reaction mechanisms, identifying intermediates, and characterizing transition states. mdpi.com The mechanism for the formation of this compound can be predicted based on the well-studied, cyanide-catalyzed benzoin condensation. rsc.orgorganicchemistrytutor.com

The proposed mechanism, supported by computational models of analogous systems, involves several key steps:

Nucleophilic Attack: A nucleophilic catalyst, typically a cyanide anion (CN⁻), attacks the carbonyl carbon of one molecule of 2-hydroxybenzaldehyde. wikipedia.orgyoutube.com This step leads to the formation of a cyanohydrin intermediate.

Proton Transfer and Polarity Reversal: A base abstracts the acidic proton from the cyanohydrin, forming a carbanion. youtube.com This intermediate is stabilized by the electron-withdrawing cyanide group, effectively reversing the normal electrophilic polarity of the carbonyl carbon into a nucleophilic one—a phenomenon known as "umpolung". youtube.com

Carbon-Carbon Bond Formation: The nucleophilic carbanion attacks the carbonyl carbon of a second molecule of 2-hydroxybenzaldehyde. organicchemistrytutor.com This is the crucial C-C bond-forming step. DFT calculations on the benzoin reaction have identified this step as the rate-determining one, involving a significant activation free energy barrier. rsc.org

Catalyst Regeneration: The tetrahedral intermediate undergoes proton transfers and subsequently eliminates the cyanide ion, which regenerates the catalyst and yields the final α-hydroxy ketone product. organicchemistrytutor.com

Computational studies on the benzoin reaction have identified and characterized multiple transition states (TS) along the reaction coordinate. rsc.org For instance, in a DFT study of the benzoin reaction, seven distinct transition states were located. rsc.org The analysis revealed that the C-C bond formation step (TS4(B)) possessed the highest activation free energy, confirming it as the rate-determining step. rsc.org However, the carbanion formation (TS3(B)) and catalyst release (TS7(B)) also have large activation free energies, indicating a complex energy landscape with several competitive transition states. rsc.org

| Reaction Step | Description | Key Computational Insight (from Analogous Systems) | Reference |

|---|---|---|---|

| 1. Catalyst Addition | Nucleophilic attack of CN⁻ on 2-hydroxybenzaldehyde. | Formation of a cyanohydrin intermediate. | organicchemistrytutor.com |

| 2. Carbanion Formation | Deprotonation of the cyanohydrin to form a nucleophile. | Transition state (TS3(B)) has a high activation energy. | rsc.org |

| 3. C-C Bond Formation | Attack of the carbanion on a second aldehyde molecule. | Identified as the rate-determining step with the highest activation barrier (TS4(B)). | rsc.org |

| 4. Catalyst Elimination | Rearrangement and release of the CN⁻ catalyst. | Transition state (TS7(B)) is also energetically significant. | rsc.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govtiikmpublishing.com While specific QSAR models for derivatives of this compound are not widely published, the principles can be readily applied by examining studies on analogous structures, such as mandelic acid and other phenolic acid derivatives. acs.orgnih.govresearchgate.net These models are crucial for predicting the activity of new compounds, guiding synthesis, and understanding the structural features essential for a desired biological effect. tiikmpublishing.comscilit.com

The development of a QSAR model for derivatives of this compound would involve several key stages:

Data Set Compilation: A series of derivatives would be synthesized, and their biological activity (e.g., antifungal, antioxidant, or enzyme inhibition) would be measured experimentally. tiikmpublishing.comacs.org

Descriptor Calculation: For each molecule, a wide range of numerical descriptors would be calculated. These can include topological descriptors, quantum-chemical parameters (like HOMO/LUMO energies and atomic charges calculated via DFT), and 3D descriptors derived from methods like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govimist.mamdpi.com

Model Building and Validation: Statistical methods such as Multiple Linear Regression (MLR), or more advanced machine learning techniques like Artificial Neural Networks (ANN), are used to build a predictive equation. imist.manih.gov Rigorous validation, using both internal (e.g., leave-one-out cross-validation, q²) and external test sets (r²_pred), is essential to ensure the model's robustness and predictive power. tiikmpublishing.comunc.edu

For instance, a 3D-QSAR study on chiral mandelic acid derivatives with antifungal activity successfully developed CoMFA and CoMSIA models. acs.orgnih.gov These models provided contour maps indicating where steric bulk or electrostatic charge modifications would likely enhance or diminish activity, offering a direct guide for future molecular design. acs.orgmdpi.com Similarly, QSAR studies on phenolic acids have shown that descriptors related to hydroxyl groups, resonance stabilization, and intramolecular hydrogen bonding are critical for predicting antioxidant activity. nih.gov

| QSAR Method | Typical Descriptors | Key Statistical Parameters | Illustrative Finding from Analogous Systems | Reference |

|---|---|---|---|---|

| MLR (Multiple Linear Regression) | Topological, Quantum-Chemical (e.g., Heat of Formation, Dipole Moment) | r² (correlation coefficient), q² (cross-validated r²) | Models for phenolic antioxidants show a correlation between activity and the number of hydroxyl groups and HOMO energy. | nih.govimist.ma |

| CoMFA (Comparative Molecular Field Analysis) | 3D Steric and Electrostatic Fields | q², r², r²_pred (external validation) | CoMFA models for mandelic acid derivatives identified key steric regions influencing antifungal potency. | acs.orgnih.gov |

| CoMSIA (Comparative Molecular Similarity Indices Analysis) | 3D Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor Fields | q², r², r²_pred | CoMSIA models on urease inhibitors gave robust predictions (r²_pred > 0.8) and detailed structural insights. | mdpi.com |

| ANN (Artificial Neural Network) | Various (Topological, DFT-based) | r² (often higher than linear models) | ANN models achieved a high correlation (r² > 0.98) for predicting the antiradical properties of flavonoids. | imist.ma |

Chemical Reactivity and Mechanistic Studies of 2 Hydroxy 2 2 Hydroxyphenyl Acetic Acid

Oxidation-Reduction Pathways

The presence of two hydroxyl groups and a carboxylic acid moiety makes 2-hydroxy-2-(2-hydroxyphenyl)acetic acid an interesting subject for oxidation-reduction studies. The phenolic hydroxyl group and the α-hydroxy acid functionality are both susceptible to oxidation, and the reaction pathway can be influenced by the choice of oxidant and reaction conditions.

In a related compound, 3,4-dihydroxymandelic acid (DOMA), electrochemical studies have shown that oxidation proceeds initially via a two-electron step to form the corresponding o-benzoquinone. nih.gov This species is unstable and undergoes a rate-determining decarboxylation. nih.gov A similar initial oxidation of the catechol moiety in this compound could be a potential pathway.

Furthermore, studies on the photocatalytic oxidation of p-hydroxymandelic acid, an isomer of the title compound, have demonstrated its conversion to p-hydroxybenzaldehyde. rsc.org This process is believed to occur through the generation of superoxide (B77818) radical anions (•O₂⁻) which then interact with the deprotonated mandelic acid derivative. rsc.org

The general oxidation of the hydroxyl groups in the related 2-hydroxy-2-(4-hydroxyphenyl)acetic acid can lead to the formation of corresponding ketones or carboxylic acids.

Mechanistic studies on the electron transfer processes of compounds related to this compound have provided insights into their oxidative transformations. For instance, the photocatalytic oxidation of p-hydroxymandelic acid using a Co(II)/C₃N₄ combined catalyst involves the photogenerated electrons being trapped by O₂ to produce superoxide radical anions (•O₂⁻). rsc.org The transition between Co²⁺ and Co³⁺ facilitates the generation of these superoxide radicals. rsc.org The deprotonated p-hydroxymandelic acid is then attacked by these radicals, leading to the formation of an α-keto carboxylate radical as a key intermediate, which subsequently undergoes decarboxylation. rsc.org

In the electrochemical oxidation of 3,4-dihydroxymandelic acid, the initial step is a two-electron transfer from the catechol moiety to form an o-benzoquinone. nih.gov This is followed by a chemical step (decarboxylation) to yield an unstable p-benzoquinone methide intermediate, which then rapidly isomerizes to the final product, 3,4-dihydroxybenzaldehyde. nih.gov This mechanism highlights that the initial electron transfer can be localized to the phenolic part of the molecule.

The electrochemical behavior of this compound is expected to be complex due to the presence of multiple electroactive groups. Based on studies of analogous compounds, both the phenolic hydroxyl group and the α-hydroxy acid are susceptible to electrochemical oxidation.

A summary of relevant electrochemical data for a related compound is presented below:

| Compound | Method | Key Findings | Rate Constant (k) |

| 3,4-Dihydroxymandelic acid | Cyclic Voltammetry, Chronoamperometry | Initial 2e⁻ oxidation to o-benzoquinone, followed by rate-determining decarboxylation. | 1.6 s⁻¹ (at pH 6, 25°C) for decarboxylation nih.gov |

Acid-Base Equilibria and pKa Determination

This compound possesses two acidic protons: one from the carboxylic acid group and one from the phenolic hydroxyl group. The pKa of the carboxylic acid is expected to be lower (more acidic) than that of the phenol (B47542). The acidity of α-hydroxy acids is generally enhanced compared to their non-hydroxylated counterparts due to internal hydrogen bonding. wikipedia.org

The determination of pKa values can be achieved through methods such as pH-metric and hybrid pH-metric/UV titration. scielo.br For example, studies on 2-hydroxynaphthoquinones have successfully determined multiple pKa values corresponding to different acidic groups within the molecules. scielo.br For instance, some derivatives show two distinct pKa values, one for an enol function and another for an ammonium (B1175870) salt. scielo.br

While experimental pKa values for this compound are not widely reported, the pKa values of its constituent functional groups in other molecules can provide an estimate. Carboxylic acids like acetic acid have a pKa of about 4.76, while phenols have a pKa of around 10. kajay-remedies.com The electronic effects of the substituents on the phenyl ring will influence these values.

The following table presents predicted pKa values for a closely related compound, which can serve as an approximation.

| Compound | Predicted pKa (Strongest Acidic) | Predicted pKa (Strongest Basic) | Method |

| 2-Hydroxyphenylacetic acid | 4 | -6 | ChemAxon uni.lu |

Cyclization and Rearrangement Reactions

The structure of this compound allows for potential intramolecular cyclization reactions, particularly involving the α-hydroxyl group and the carboxylic acid, or the phenolic hydroxyl group. The formation of a five-membered lactone ring through the esterification of the α-hydroxyl group with the carboxylic acid is a plausible transformation under acidic conditions. Studies on the hydrolysis of esters of 2-hydroxyphenylacetic acid have noted the formation of the corresponding lactone. rsc.org The cyclization of hydroxy acids to lactones is a well-known intramolecular reaction, often catalyzed by acid. youtube.comyoutube.com

Rearrangement reactions are also a possibility, especially under acidic conditions where carbocationic intermediates can be formed. The pinacol (B44631) rearrangement, which involves the acid-catalyzed rearrangement of a 1,2-diol to a ketone, is a classic example of a rearrangement that could potentially occur in derivatives of this compound if a second hydroxyl group were present on the adjacent carbon. libretexts.org Other named rearrangement reactions, such as the Beckmann, Curtius, and Hofmann rearrangements, proceed through specific functional group transformations and could be relevant for derivatives of the title compound. masterorganicchemistry.combyjus.com For example, the Beckmann rearrangement converts an oxime into an amide. masterorganicchemistry.com

Photochemical Reactivity and Stability

The photochemical behavior of this compound is influenced by the presence of the aromatic ring, which is a chromophore that can absorb UV light. Upon absorption of light, the molecule can undergo various transformations.

Studies on the photocatalytic oxidation of p-hydroxymandelic acid have shown that it can be selectively converted to p-hydroxybenzaldehyde under irradiation in the presence of a suitable catalyst. rsc.org The reaction proceeds via the formation of radical intermediates. rsc.org The light absorption range of the catalyst system can be extended, leading to enhanced photocatalytic activity. rsc.org

The stability of the compound under UV irradiation is a critical factor. The photolysis of dissolved organic matter, which includes phenolic compounds, can lead to the formation of reactive species like hydroxyl radicals (•OH). nih.gov This suggests that this compound could be susceptible to degradation upon exposure to UV light, potentially through photo-oxidation processes.

Solvolysis and Hydrolysis Mechanisms

The hydrolysis of derivatives of this compound, such as its esters, is an important reaction. The mechanism of hydrolysis can be influenced by the participation of the neighboring hydroxyl groups. However, a study on the acid-catalyzed hydrolysis of esters of 2-hydroxyphenylacetic acid found that the ortho-hydroxyl group does not participate in the reaction. rsc.org This is in contrast to esters of 4-hydroxybutyric acid and 5-hydroxyvaleric acid, where the hydroxyl group does participate in the hydrolysis. rsc.org

The synthesis of α-hydroxy acids can be achieved through the hydrolysis of α-halocarboxylic acids. wikipedia.org This reaction typically proceeds via a nucleophilic substitution mechanism. Another synthetic route involves the hydrolysis of a cyanohydrin intermediate, which is formed by the addition of hydrogen cyanide to an aldehyde or ketone. wikipedia.org

In the context of drug metabolism, the synthesis of a metabolite of 5-APB, which has a 2-hydroxyphenylacetic acid moiety, involves a hydrolysis step to deprotect a functional group. unl.pt

Derivatization Reactions as Probes for Mechanistic Understanding

The study of derivatization reactions of this compound, also known as o-hydroxymandelic acid, provides a valuable lens through which to understand its chemical reactivity and reaction mechanisms. While comprehensive mechanistic studies focusing solely on the derivatization of this specific molecule are not extensively documented in publicly available literature, we can infer significant mechanistic insights by examining the reactivity of its constituent functional groups—a carboxylic acid, an aliphatic hydroxyl group, and a phenolic hydroxyl group—and by drawing parallels with closely related compounds.

The presence of three reactive sites allows for a range of derivatization reactions, primarily esterification and etherification. The selective transformation of these groups and the study of the reaction kinetics and product distributions can illuminate the relative reactivity of each site, steric hindrance effects, and the electronic influence of the hydroxyphenyl moiety.

Esterification Reactions:

The carboxylic acid and the two hydroxyl groups of this compound can undergo esterification. The relative reactivity of these functional groups towards esterification is a key area of mechanistic inquiry. Generally, the reactivity of carboxylic acid derivatives follows the order: acid halides > anhydrides > esters > amides youtube.comlibretexts.org.

In the case of this compound, direct esterification of the carboxylic acid can be achieved under acidic conditions (e.g., Fischer esterification). The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by an alcohol, dehydration, and subsequent deprotonation.

The derivatization of the hydroxyl groups typically requires conversion to a more reactive intermediate or the use of specific acylating agents. For instance, in a study on mandelic acid, a related compound, the carboxyl group was first esterified with methanol (B129727), and the remaining hydroxyl group was then acylated using pentafluoropropionic anhydride (B1165640) researchgate.net. This two-step process allows for the selective derivatization of both functional groups and can be applied to understand the reactivity of this compound.

For analytical purposes, both hydroxyl groups and the carboxylic acid can be derivatized. For example, o-hydroxymandelic acid has been converted to its O-trifluoroacetoxy methyl ester derivative for gas chromatography-mass spectrometry analysis sigmaaldrich.com. This derivatization not only enhances volatility for GC analysis but also introduces a fluorine tag for sensitive detection. Mechanistically, this transformation likely proceeds via esterification of the carboxylic acid with methanol, followed by acylation of both the phenolic and aliphatic hydroxyl groups with trifluoroacetic anhydride. The relative rates of these acylations could provide insight into the nucleophilicity of the two different hydroxyl groups.

Interactive Table: Exemplar Derivatization Conditions for Related Mandelic Acids

| Compound | Derivatization Reagent(s) | Reaction Conditions | Derivative Formed | Purpose of Derivatization | Reference |

| o-Hydroxymandelic acid | 1. Methanol 2. Trifluoroacetic anhydride | Not specified | O-trifluoroacetoxy methyl ester | GC-MS analysis | sigmaaldrich.com |

| Mandelic acid | 1. Methanol 2. Pentafluoropropionic anhydride | Supercritical carbon dioxide | Pentafluoropropionyl methyl ester | GC analysis of enantiomers | researchgate.net |

Etherification Reactions:

Etherification of the phenolic and aliphatic hydroxyl groups of this compound offers another avenue for mechanistic probing. The Williamson ether synthesis, involving the deprotonation of the hydroxyl group to form an alkoxide or phenoxide followed by reaction with an alkyl halide, is a common method.

The relative acidity of the phenolic proton versus the aliphatic hydroxyl proton dictates the selectivity of deprotonation. The phenolic proton is significantly more acidic and would be preferentially removed by a suitable base, leading to selective etherification at the phenolic position. Understanding the pKa values of the respective hydroxyl groups is crucial for predicting and controlling the regioselectivity of etherification, thereby providing mechanistic insights into the electronic effects of the carboxymethyl group on the phenyl ring.

Studies on the reductive etherification of related hydroxybenzaldehydes using metal catalysts in the presence of an alcohol can also offer mechanistic parallels. For example, zirconium and hafnium complexes have been shown to catalyze the reductive etherification of 2-hydroxybenzaldehyde to its corresponding isopropyl ether osti.gov. Such catalytic pathways could potentially be adapted for the selective etherification of the hydroxyl groups in this compound, and kinetic studies of these reactions would shed light on the catalyst-substrate interactions and the reaction mechanism.

Coordination Chemistry and Metal Complexation of 2 Hydroxy 2 2 Hydroxyphenyl Acetic Acid

Ligand Design and Chelating Properties

The molecular structure of 2-Hydroxy-2-(2-hydroxyphenyl)acetic acid is inherently suited for chelation, a process where a single ligand binds to a central metal atom at two or more points. The spatial arrangement of its functional groups allows it to act as a multi-dentate ligand, leading to the formation of stable, cyclic structures with metal ions.

Multi-Dentate Binding Motifs of the Phenolic, Hydroxyl, and Carboxylic Acid Groups

This compound possesses three potential coordination sites: the phenolic hydroxyl group, the α-hydroxyl group, and the carboxylic acid group. This multi-dentate character enables it to form chelate rings with metal ions, significantly enhancing the stability of the resulting complexes compared to coordination with monodentate ligands. The most common binding mode for α-hydroxy carboxylic acids involves the coordination of the metal ion through the carboxylate oxygen and the α-hydroxyl oxygen, forming a stable five-membered ring. researchgate.netresearchgate.net In the case of this compound, the phenolic hydroxyl group provides an additional potential binding site, which can lead to more complex coordination geometries or the formation of polynuclear complexes. The coordination chemistry of α-hydroxycarboxylic acids has been a subject of considerable interest due to their ability to form stable complexes with a wide range of metal ions. researchgate.net

Stability Constants and Complex Stoichiometry with Metal Ions

The stability of metal complexes with this compound in solution is quantified by their stability constants (log K). These constants are a measure of the equilibrium between the free metal ion and the ligand and the resulting complex. While specific stability constants for this compound are not extensively documented in publicly available literature, data for the closely related mandelic acid can provide insight into the expected behavior. The stability of these complexes is influenced by factors such as the nature of the metal ion (charge, size, and electron configuration), the pH of the solution, and the ionic strength of the medium.

The stoichiometry of the complexes, which describes the ratio of metal ions to ligands, is typically determined using methods such as potentiometric or spectrophotometric titrations. For bidentate ligands like mandelic acid, it is common to observe the formation of complexes with 1:1, 1:2, and sometimes 1:3 metal-to-ligand ratios.

Table 1: Stability Constants (log K) of Mandelic Acid Complexes with Various Metal Ions (Note: This table presents data for the analogous compound, mandelic acid, to illustrate expected trends.)

| Metal Ion | log K₁ | log K₂ | Conditions |

| Cu(II) | 2.95 | 2.25 | 25 °C, 0.1 M NaClO₄ |

| Zn(II) | 2.15 | - | 25 °C, 0.1 M NaClO₄ |

| Ni(II) | 1.95 | - | 25 °C, 0.1 M NaClO₄ |

| Co(II) | 1.85 | - | 25 °C, 0.1 M NaClO₄ |

| Fe(III) | 4.5 | 3.8 | 20 °C, 0.1 M NaClO₄ |

Synthesis and Characterization of Metal Complexes

Metal complexes of this compound can be synthesized by reacting a salt of the desired metal with the ligand in a suitable solvent. The reaction conditions, such as temperature, pH, and stoichiometry of the reactants, can be adjusted to favor the formation of the desired complex. The resulting solid complexes can then be isolated by filtration and purified by recrystallization.

Spectroscopic Analysis of Metal-Ligand Interactions (FTIR, UV-Vis, NMR)

Spectroscopic techniques are invaluable for elucidating the coordination environment of the metal ion and confirming the binding of the ligand.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups involved in coordination. Upon complexation, the characteristic stretching frequencies of the C=O (carbonyl) and O-H (hydroxyl) groups are expected to shift. For instance, in mandelic acid complexes, the ν(C=O) band is typically shifted to a lower wavenumber, indicating the coordination of the carboxylate group. mdpi.com The broad O-H band may also sharpen or shift, providing evidence for the involvement of the hydroxyl groups in bonding. researchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about the electronic transitions within the complex and can be used to study complex formation and stoichiometry in solution. The coordination of the ligand to a metal ion often results in a shift of the absorption bands to different wavelengths (a chromic shift). spectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR spectroscopy is a powerful tool for determining the structure of the complex in solution. The chemical shifts of the protons and carbons in the ligand will change upon coordination to the metal ion. For example, in the ¹H NMR spectra of metal complexes of mandelic acid, the signals of the protons adjacent to the coordinating groups show noticeable shifts compared to the free ligand. researchgate.netresearchgate.net

Table 2: Expected Spectroscopic Shifts for Metal Complexes of this compound based on Analogous Compounds (Note: This table is illustrative and based on data for related α-hydroxy carboxylic acid complexes.)

| Spectroscopic Technique | Key Feature | Expected Shift upon Complexation |

| FTIR | ν(C=O) of carboxylic acid | Shift to lower frequency |

| FTIR | ν(O-H) of hydroxyl groups | Broadening and/or shift |

| ¹H NMR | α-CH proton | Downfield or upfield shift |

| ¹³C NMR | Carboxylate carbon | Downfield or upfield shift |

| ¹³C NMR | α-C bearing hydroxyl group | Downfield or upfield shift |

Mechanistic Studies of Metal-Catalyzed Reactions Involving this compound

The chiral nature of this compound makes it an interesting candidate as a ligand in asymmetric catalysis. Chiral α-hydroxy acids and their derivatives have been successfully employed as ligands in enantioselective addition reactions to aldehydes. researchgate.net Metal complexes containing such ligands can create a chiral environment around the metal center, which can induce stereoselectivity in a variety of chemical transformations.

Mechanistic studies of these catalytic reactions often involve a combination of kinetic experiments and spectroscopic techniques to identify reaction intermediates and elucidate the catalytic cycle. While specific mechanistic studies involving this compound are not widely reported, research on related systems suggests that the ligand can play a crucial role in both the reactivity and selectivity of the catalyst. The design and synthesis of novel chiral ligands based on the scaffold of α-hydroxy carboxylic acids continue to be an active area of research in the development of new catalytic systems. nih.govnih.gov

Biological and Biochemical Investigations of 2 Hydroxy 2 2 Hydroxyphenyl Acetic Acid

Endogenous Occurrence and Metabolic Pathways

The presence of 2-Hydroxy-2-(2-hydroxyphenyl)acetic acid as an endogenous compound in biological systems is not well-documented in existing scientific literature. Research has more thoroughly investigated its isomers, particularly 2-hydroxyphenylacetic acid and 4-hydroxymandelic acid.

While the closely related isomer, 2-hydroxyphenylacetic acid, is a known metabolite of the amino acid phenylalanine and is found in the urine of individuals with conditions like phenylketonuria, a similar metabolic link has not been established for this compound. nih.govrupahealth.comuni.lu The metabolic pathways of other isomers, such as 3-hydroxymandelic acid, have been linked to the metabolism of adrenaline and noradrenaline. hmdb.ca However, specific research confirming this compound as a metabolite of phenylalanine or other endogenous compounds is currently lacking.

The study of enzymatic processes involving hydroxymandelic acids has primarily focused on isomers other than the 2-hydroxy (ortho) version. These studies demonstrate the potential for microbial and enzymatic systems to synthesize and modify this class of compounds.

Research has shown that the yeast Saccharomyces cerevisiae can be genetically engineered to produce mandelic acid and 4-hydroxymandelic acid (HMA) from glucose. nih.gov This was achieved by introducing a hydroxymandelate synthase from bacteria such as Amycolatopsis orientalis or Nocardia uniformis. nih.gov This enzyme naturally acts on 4-hydroxyphenylpyruvate to produce HMA. nih.gov

Furthermore, bacterial pathways for the degradation of mandelic acid have been identified. A strain of Pseudomonas convexa was found to metabolize mandelic acid through a pathway involving 4-hydroxymandelic acid as an intermediate. nih.gov This process involves specific enzymes, including L-mandelate-4-hydroxylase and L-4-hydroxymandelate oxidase. nih.gov

Enzyme-based cascade reactions have also been developed for the efficient conversion of racemic mandelic acids into other valuable chemicals. acs.org For instance, an engineered (S)-enantioselective hydroxymandelate oxidase, combined with a racemase and a catalase, was used to convert racemic 4-HMA into 4-hydroxyphenylglyoxylic acid with high yields. acs.org

While these studies highlight robust enzymatic methodologies for the synthesis and transformation of mandelic acid and its para-hydroxy isomer, specific biotransformation studies on this compound are not prominently featured in the available literature.

Antioxidant Mechanisms and Radical Scavenging Activity

The antioxidant potential of phenolic compounds is a subject of significant research interest. The activity of hydroxymandelic acid derivatives appears to be highly dependent on the position of the hydroxyl group on the phenyl ring.

Research into the antioxidant properties of the related isomer, 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid (4-hydroxymandelic acid), suggests it has potential as an antioxidant. Due to its phenolic structure, it is believed to be capable of mitigating oxidative stress, and studies on its sodium salt have demonstrated significant radical scavenging activity. The mechanism of action involves its ability to participate in hydrogen bonding and interact with enzymes involved in oxidative stress.

In contrast, a study that investigated mandelic acid and its derivatives found that 3-hydroxymandelic acid (the meta isomer) did not exhibit significant antiradical activity in DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. nih.gov This highlights the critical role of the substitution pattern on the aromatic ring in determining antioxidant capacity.

The antioxidant activity of phenolic compounds is generally attributed to their ability to donate a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it. researchgate.net The stability of the resulting phenoxyl radical is key to its effectiveness. While direct experimental data on the radical scavenging activity of this compound is not available, the presence of the phenolic hydroxyl group suggests a potential for antioxidant effects, though this would require experimental verification.

Table of Antioxidant Activity for Mandelic Acid Derivatives

| Compound | Antioxidant Assay | Observed Activity | Reference |

|---|---|---|---|

| Sodium 2-hydroxy-2-(4-hydroxyphenyl)acetate | Radical Scavenging | Significant activity reported | |

| 3-Hydroxymandelic acid | DPPH | No significant antiradical activity | nih.gov |

| 3-Hydroxymandelic acid | ABTS | No significant antiradical activity | nih.gov |

| 3,4-Dihydroxymandelic acid | DPPH, ABTS, FRAP, CUPRAC | Demonstrated antioxidant properties | nih.gov |

Quantitative Assessment of Antioxidant Potential

The antioxidant potential of phenolic compounds, including this compound, is a key area of investigation. The capacity of a compound to neutralize free radicals is commonly evaluated using various in vitro colorimetric assays. These methods provide a quantitative measure of a substance's radical scavenging or reducing ability.

Commonly employed assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) radical scavenging assays. mdpi.com In the DPPH assay, an antioxidant compound donates a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. mdpi.com The ABTS assay is based on the reduction of the ABTS radical cation, which is also monitored by a decrease in absorbance. mdpi.com The results are often expressed as the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the initial radicals.

Other methods to assess total antioxidant capacity include the Ferric-Reducing Ability of Plasma (FRAP) and the Cupric-Reducing Antioxidant Capacity (CUPRAC) assays. The FRAP assay measures the reduction of a ferric tripyridyl triazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, indicated by an intense blue color. researchgate.net Similarly, the CUPRAC assay determines the ability of a sample to reduce a metal complex. researchgate.net

Research into derivatives of related phenolic structures has demonstrated significant antioxidant activity. For instance, studies on 2,6-diphenylpiperidine-4-one derivatives showed that compounds containing phenol (B47542) and methoxy (B1213986) groups exhibited potent antioxidant activity in the DPPH assay, with some derivatives showing IC50 values comparable to the standard antioxidant, ascorbic acid. nih.gov

Table 1: Antioxidant Activity of Selected Phenolic Derivatives (DPPH Assay)

| Compound | Structure Feature | IC50 (µg/mL) | Reference Standard (Ascorbic Acid) IC50 (µg/mL) |

|---|---|---|---|

| Derivative 1b | Substituted aryl with phenol and methoxy groups | 1.84 ± 0.15 | 1.65 ± 0.16 |

| Derivative 2b | Imine derivative with phenol and methoxy groups | ~4.5 | 1.65 ± 0.16 |

| Derivative 3b | Carbothioamide derivative with phenol and methoxy groups | ~3.0 | 1.65 ± 0.16 |

| Derivative 1a | Unsubstituted aryl derivative | 11.13 ± 0.25 | 1.65 ± 0.16 |

This table is generated based on data reported for functionally related piperidine-4-one derivatives to illustrate the quantitative assessment of antioxidant potential. nih.gov

Cellular Antioxidant Defense Pathways

Beyond direct radical scavenging, phenolic compounds may exert their antioxidant effects by modulating endogenous cellular defense mechanisms. The primary regulator of the cellular response to oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govnih.gov

Under normal conditions, Nrf2 is held in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein (Keap1). nih.gov In the presence of oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, activating their transcription. nih.gov

These genes encode a suite of protective proteins, including key antioxidant enzymes such as:

Superoxide (B77818) Dismutase (SOD): Catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). mdpi.comnih.gov

Catalase (CAT): An enzyme that facilitates the decomposition of hydrogen peroxide into water and oxygen, preventing the formation of more dangerous hydroxyl radicals. mdpi.comnih.gov

Glutathione Peroxidase (GPx): Reduces hydrogen peroxide and lipid hydroperoxides at the expense of glutathione. mdpi.com

Studies have shown that Nrf2 is critical for both the baseline expression and the chemical induction of these antioxidant enzymes in various cell types. mdpi.com The activation of the Nrf2 pathway is considered a therapeutic strategy for conditions associated with oxidative stress. nih.gov While direct studies on this compound are limited, its nature as a phenolic acid suggests it could potentially influence these protective cellular pathways, an area that warrants further investigation. researchgate.net

Antimicrobial Activity and Mechanisms (for derivatives)

Derivatives of hydroxyphenylacetic acids have demonstrated notable antimicrobial properties against a range of pathogenic microorganisms. Phenolic acids are recognized for their bactericidal effects, which are influenced by their chemical structure. mdpi.commdpi.com

For example, a study on 2-(2-hydroxy phenylimino) acetic acid, a related imine derivative, showed its ability to inhibit the growth of several pathogenic bacteria. At a concentration of 70 mM, this compound nearly completely inhibited the growth of Escherichia coli, Staphylococcus aureus, and Streptococcus agalactiae. However, the same concentration was not effective against Proteus mirabilis, Streptococcus mutans, or Klebsiella pneumoniae, indicating a degree of selectivity in its action.

Another area of research involves the synthesis of hybrid molecules. Cephalosporin derivatives incorporating a 2-hydroxyimino-2-(aryl)acetyl group have been found to possess high antibacterial activity against a wide array of microorganisms, including those that produce β-lactamase enzymes.

Table 2: Antibacterial Spectrum of a 2-(2-hydroxy phenylimino) acetic acid derivative

| Bacterial Strain | Type | Inhibition at 70 mM |

|---|---|---|

| Escherichia coli | Gram-negative | Nearly complete |

| Staphylococcus aureus | Gram-positive | Nearly complete |

| Streptococcus agalactiae | Gram-positive | Nearly complete |

| Proteus mirabilis | Gram-negative | Not inhibited |

| Streptococcus mutans | Gram-positive | Not inhibited |

| Klebsiella pneumoniae | Gram-negative | Not inhibited |

Data derived from a study on a related imine derivative to illustrate antimicrobial activity. mdpi.com

Structure-Activity Relationships for Antimicrobial Potency

The antimicrobial efficacy of phenolic acid derivatives is closely linked to their molecular structure. Structure-activity relationship (SAR) studies aim to identify the chemical features responsible for biological activity, guiding the design of more potent compounds.

Key factors influencing the antimicrobial potency of these derivatives include:

Lipophilicity/Hydrophobicity: The lipophilicity of a molecule is crucial for its ability to interact with and penetrate bacterial cell membranes. Increased hydrophobicity often leads to enhanced antimicrobial properties because it facilitates stronger interactions with the phospholipid bilayer of the membrane. nih.gov

Nature of the Side Chain: Modifications to the acetic acid side chain, such as the creation of esters or amides, can alter the compound's potency. Studies on quinolinequinones revealed that the presence of an ester group, particularly at the para position, improved antibacterial activity.

Cyclization: In some molecular scaffolds, cyclization can enhance antimicrobial activity by conferring conformational rigidity, which may lead to better binding with microbial targets.

Target Identification in Microbial Systems

Phenolic compounds and their derivatives typically exhibit broad antimicrobial action by acting on multiple targets within the microbial cell, rather than having a single, specific mechanism. mdpi.commdpi.com This multi-target approach can be advantageous in overcoming microbial resistance.

Primary microbial targets identified for phenolic acid derivatives include:

Cell Membrane Disruption: The primary mechanism for many phenolic antimicrobials is the disruption of the bacterial cell membrane's structure and function. openstax.org Lipophilic derivatives can insert into the lipid bilayer, increasing its permeability. This leads to the leakage of essential intracellular components, such as ions and ATP, and the dissipation of the membrane potential, ultimately causing cell death. mdpi.com Scanning electron microscopy has shown that treatment with compounds like 4-hydroxyphenylacetic acid can cause bacterial cells to display a wrinkled and irregular morphology, which is indicative of membrane damage. openstax.org

Cytoplasmic Acidification: The undissociated form of these weak organic acids can passively diffuse across the cell membrane. mdpi.com Once inside the more alkaline cytoplasm, the acid dissociates, releasing protons and acidifying the cell's interior. This disrupts pH homeostasis and inhibits the function of pH-sensitive enzymes and metabolic pathways. mdpi.com

Inhibition of Virulence Factors: Some derivatives have been shown to downregulate the expression of genes responsible for microbial virulence. For instance, 4-hydroxyphenylacetic acid was found to decrease the expression of key virulence genes in Listeria monocytogenes, such as hlyA, prfA, and inlA, thereby reducing its pathogenic potential. openstax.org

Enzyme Inhibition: Phenolic compounds can interact with and inhibit various microbial enzymes, interfering with critical metabolic processes.

Applications in Advanced Materials and Catalysis

Use as a Building Block in Polymer Synthesis

The molecular architecture of 2-Hydroxy-2-(2-hydroxyphenyl)acetic acid makes it a promising candidate as a monomer for the synthesis of advanced polymers, particularly polyesters. The presence of both a carboxylic acid group (-COOH) and two hydroxyl groups (-OH) of different reactivities (one alcoholic, one phenolic) allows it to function as an AB₂-type monomer. In principle, this could enable the creation of highly branched or hyperbranched polymers through self-polycondensation reactions.

While specific research detailing the polymerization of this compound is not extensively documented, the general chemistry of α-hydroxy acids is well-established for producing polyesters. The polycondensation of such monomers can lead to polymers with unique topologies and properties. The resulting aromatic polyesters could be expected to exhibit enhanced thermal stability and rigidity due to the inclusion of the phenyl ring in the polymer backbone. The pendant hydroxyl groups could also serve as points for post-polymerization modification, allowing for the tuning of the final material's properties.

Integration into Functional Materials (e.g., Hydrogels, Films)

The development of functional materials such as hydrogels and thin films often relies on monomers with multiple hydrogen-bonding sites to facilitate network formation and ensure structural integrity. With its three hydrogen-bond-donating groups (one carboxyl, two hydroxyls), this compound has the structural requisites to act as either a monomer or a cross-linking agent in the formation of such materials. nih.gov

The hydrophilic nature of the hydroxyl and carboxylic acid groups suggests that polymers derived from this monomer would have an affinity for water, a key requirement for hydrogel formation. youtube.com Hydrogels are three-dimensional polymer networks capable of absorbing large amounts of water and are widely used in biomedical applications like tissue engineering and drug delivery. youtube.comfrontiersin.org The incorporation of this compound into a polymer network could create hydrogels with specific pH-responsive behaviors due to the acidic carboxyl group, causing them to swell or shrink in response to changes in environmental pH. frontiersin.org Although theoretically promising, the practical application of this specific compound in the synthesis of hydrogels or functional films is an area that warrants further research.

Role in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry involves the study of chemical systems bound by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The design of molecules capable of recognizing and binding to specific guests is a central theme in this field. sigmaaldrich.com

Applications in Catalyst Design and Development